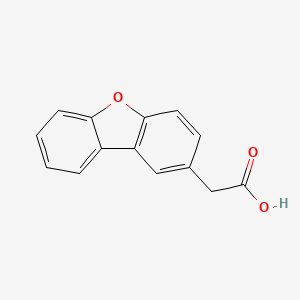

2-Dibenzofuranacetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Dibenzofuranacetic acid is a chemical compound with the molecular formula C14H10O3 . It is a derivative of dibenzofuran .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques . These techniques utilize the interaction of light with matter to characterize an unknown specimen .

Chemical Reactions Analysis

The chemical reactions involving this compound can be analyzed using various techniques . For instance, the reaction of o-iodoanilines or o-iodophenols with silylaryl triflates in the presence of CsF to afford N- or O-arylated products is followed by a cyclization using a Pd catalyst to carbazoles and dibenzofurans in good to excellent yields .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques . In UV–Vis spectroscopy, the amount of light absorbed by the sample allows the determination of the physical and chemical properties of the specimen .

Aplicaciones Científicas De Investigación

Chemical Analysis and Derivatization

2-Dibenzofuranacetic acid and its derivatives play a crucial role in chemical analysis. For instance, Ellman's reagent (5,5′-dithiobis(2-nitrobenzoic acid)) has been synthesized and demonstrated to be effective in determining sulfhydryl groups in biological materials (Ellman, 1959). Moreover, 2-aminobenzoic acid (2-AA) has been widely used as a labeling reagent to derivatize released N-glycans, enhancing mass spectrometric sensitivity for glycan identification (Hronowski et al., 2020).

Antioxidant and Anticholinergic Activities

Usnic acid, an active dibenzofuran derivative, has been found to have significant antioxidant and anticholinergic potentials. Its impact on enzymes linked to neurodegenerative diseases has been a subject of study, highlighting its importance in biological research (Çakmak & Gülçin, 2019).

Cancer Research

Dibenzofuran derivatives have shown potential in cancer research. For instance, a series of dihydrobenzofuran lignans, synthesized through biomimetic reactions, displayed promising anticancer activity, particularly against leukemia and breast cancer cell lines. These compounds have been explored as potential antitumor agents that inhibit tubulin polymerization (Pieters et al., 1999).

Metabolic and Toxicology Studies

Studies have been conducted on the metabolism and toxicological effects of compounds related to dibenzofuranacetic acid. For instance, 2,3-Dihydroxybenzoic acid, a product of aspirin metabolism, has been identified in human blood plasma and urine, emphasizing the significance of dibenzofuran derivatives in metabolic studies (Grootveld & Halliwell, 1988).

Novel Compound Synthesis

Research on novel N-(2-Methoxydibenzofuran-3-yl)-2-aryloxyacetamide derivatives highlighted their significant cytotoxicity and potential in pharmacology. These compounds were evaluated for their activity against lung cancer and mouse embryofibroblast cell lines, demonstrating the diverse applications of dibenzofuranacetic acid derivatives in drug development (Yurttaş et al., 2020).

Polymer Electrolytes

Polybenzimidazoles doped with acids, related to dibenzofuranacetic acid, have been investigated as polymer electrolytes for use in fuel cells. This highlights the material science applications of such compounds in developing advanced materials for energy applications (Wainright et al., 1995).

Mecanismo De Acción

Target of Action

Benzofuran compounds, a class to which 2-dibenzofuranacetic acid belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these biological processes.

Mode of Action

Benzofuran derivatives have been found to exhibit a range of biological activities, suggesting that they may interact with their targets in a variety of ways . For example, some benzofuran compounds have been found to inhibit the activity of certain enzymes, while others may bind to receptors and modulate their signaling pathways .

Biochemical Pathways

Given the broad range of biological activities exhibited by benzofuran compounds, it is likely that this compound may influence multiple biochemical pathways . These could potentially include pathways involved in cell proliferation, inflammation, oxidative stress, and viral replication, among others .

Pharmacokinetics

The pharmacokinetics of a compound can significantly impact its bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

These could potentially include changes in enzyme activity, alterations in cellular signaling pathways, modulation of gene expression, and effects on cell proliferation and survival .

Action Environment

The action, efficacy, and stability of this compound could potentially be influenced by a variety of environmental factors. These could include the pH and temperature of the environment, the presence of other compounds or drugs, and specific characteristics of the biological system in which the compound is acting . .

Safety and Hazards

Propiedades

IUPAC Name |

2-dibenzofuran-2-ylacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O3/c15-14(16)8-9-5-6-13-11(7-9)10-3-1-2-4-12(10)17-13/h1-7H,8H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOGYSAWVOSELAN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

51497-55-3 |

Source

|

| Record name | 2-{8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl}acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-butyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(4-chlorophenyl)acetamide](/img/structure/B2408661.png)

![3-(2-{[(Tert-butoxy)carbonyl]amino}phenyl)propanoic acid](/img/structure/B2408668.png)

![N-(2,3-dimethylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2408674.png)

![N-cyclopentyl-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2408684.png)